Allyl methacrylate

Catalog No.
S599810
CAS No.
96-05-9
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl methacrylate

CAS Number

96-05-9

Product Name

Allyl methacrylate

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3

InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC=C

Solubility

In water, 1.5X10-3 mg/L at 25 °C (est)

Synonyms

2-Methyl-2-propenoic Acid 2-Propen-1-yl Ester; 2-Methyl-2-propenoic Acid 2-Propenyl Ester; Methacrylic Acid Allyl Ester; Allyl Alcohol Methacrylate; 3-Methacryloyloxypropylene; Acryester A; NSC 18597

Canonical SMILES

CC(=C)C(=O)OCC=C
  • Synthesis of copolymers: AMA readily copolymerizes with various other monomers, including methyl methacrylate, styrene, and acrylates. This enables the fine-tuning of mechanical strength, thermal stability, and other physical characteristics of the resulting copolymer []. These copolymers find applications in diverse fields, such as coatings, adhesives, and drug delivery systems [].
  • Crosslinking agent: AMA acts as a valuable crosslinking agent for various polymers. The presence of the allyl group allows for participation in crosslinking reactions, leading to the formation of more robust and interconnected polymer networks. This property is essential in applications requiring enhanced stability, such as hydrogels for tissue engineering and ion-exchange resins for separation processes [, ].
  • Surface modification: The allyl group in AMA facilitates its attachment to various surfaces via click chemistry or other coupling reactions. This allows for the creation of surface-functionalized materials with desired properties, such as improved adhesion, biocompatibility, or specific functionalities for sensor applications [].

Bioconjugation and Drug Delivery

The unique combination of functionalities in AMA makes it attractive for research in bioconjugation and drug delivery.

  • Targeted drug delivery: AMA-based polymers can be designed to incorporate targeting moieties via the allyl group, allowing for the specific delivery of drugs to diseased cells. This targeted approach holds promise for improved therapeutic efficacy and reduced side effects [].
  • Biocompatible materials: By carefully selecting co-monomers and functionalization strategies, AMA-based polymers can be engineered to exhibit biocompatibility, making them suitable for various biomedical applications, such as scaffolds for tissue engineering and carriers for implantable devices [].

Other Research Applications

Beyond the aforementioned areas, AMA finds applications in other scientific research fields:

  • Microgels and nanogels: AMA can be used to synthesize microgels and nanogels with tunable properties, making them valuable tools for drug delivery, catalysis, and sensors [].
  • Photoresists: AMA-based materials can be employed as photoresists in microfabrication processes due to their ability to undergo light-induced polymerization, enabling the creation of microfluidic devices and other microstructures [].

Allyl methacrylate is an ester derived from methacrylic acid and allyl alcohol, with the chemical formula C7H10O2\text{C}_7\text{H}_{10}\text{O}_2 . It appears as a clear, colorless liquid with a boiling point of 141 °C and a melting point of -75 °C . The compound possesses a low viscosity and is characterized by its dual allylic and methacrylic functionalities, which contribute to its reactivity and versatility in chemical synthesis .

  • Toxicity: AMA is considered moderately toxic and can cause irritation to skin, eyes, and respiratory system upon exposure [].
  • Flammability: AMA is flammable and can readily ignite. Its flash point is 39 °C [].
  • Reactivity: AMA can react exothermically with strong oxidizing agents and free radical initiators [].

Allyl methacrylate readily undergoes addition reactions with a wide range of organic and inorganic compounds. This property makes it an essential starting material for various chemical syntheses. It can form both homopolymers and copolymers, demonstrating significant versatility in polymer chemistry . The compound's reactivity is attributed to the presence of both allylic and methacrylic groups, allowing for diverse reaction pathways.

Allyl methacrylate can be synthesized through several methods:

  • Reaction of Allyl Alcohol with Methacrylic Acid: This method involves the direct esterification of allyl alcohol with methacrylic acid.
  • Alcoholysis of Methyl Methacrylate: In this process, methyl methacrylate reacts with allyl alcohol in the presence of sodium methylate as a catalyst .
  • Acrylamide Reaction: Allyl methacrylate can also be synthesized by reacting acrylamide with allyl alcohol under acidic conditions .

These methods can yield high-purity products, often utilizing catalysts to enhance reaction efficiency.

Allyl methacrylate serves multiple functions across various industries:

  • Polymer Production: It is primarily used as a cross-linking agent to improve the hardness and heat resistance of resins .
  • Coatings and Adhesives: The compound is utilized in the formulation of pressure-sensitive adhesives, coatings for textiles and metals, and sealants .
  • Composites Manufacturing: Allyl methacrylate acts as a silane coupling agent in composites made from inorganic fillers and organic polymers .

Studies on the interactions of allyl methacrylate reveal its ability to form copolymers with other monomers such as acrylic acids and their derivatives. The kinetics of these reactions suggest controlled polymerization up to certain conversion levels, beyond which branching reactions may occur . Understanding these interactions is crucial for optimizing polymer characteristics in industrial applications.

Several compounds exhibit similarities to allyl methacrylate in terms of structure or function. Here are some notable examples:

Compound NameStructureKey Features
Methyl MethacrylateC5H8O2\text{C}_5\text{H}_8\text{O}_2Commonly used in polymer production; less reactive than allyl methacrylate.
Ethyl MethacrylateC6H10O2\text{C}_6\text{H}_{10}\text{O}_2Similar applications but offers different physical properties.
Vinyl AcetateC4H6O2\text{C}_4\text{H}_6\text{O}_2Used primarily in adhesives; less versatile than allyl methacrylate.

Uniqueness of Allyl Methacrylate: What sets allyl methacrylate apart is its dual functionality that allows for enhanced cross-linking capabilities compared to other methacrylates. This characteristic leads to superior mechanical properties in the resulting polymers.

Free-Radical Polymerization Kinetics and Gelation Control Strategies

Free-radical polymerization of AMA is characterized by autoacceleration due to the Trommsdorff effect, with Arrhenius activation energies of ~77.5 kJ/mol. However, gelation remains a critical challenge, as premature crosslinking via allyl groups leads to insoluble networks. Recent strategies employ chain-transfer agents (CTAs) like thiols to delay gelation. For example, adding 10 mol% 2-mercaptopropionate increases gelation conversion from 5% to 22% while reducing polymerization stress by 30%. The mechanism involves thiol-mediated chain transfer, which lowers the effective radical concentration and delays vitrification (Table 1).

Table 1: Impact of Thiol Additives on AMA Polymerization

Thiol TypeGelation Conversion (%)Final Conversion (%)Stress Reduction (%)
Control (No thiol)570
PETMP (tetrathiol)128515
BM (monothiol)359030

Controlled Radical Polymerization Techniques (ATRP, RAFT)

Atom Transfer Radical Polymerization (ATRP) enables the synthesis of linear AMA copolymers with styrene, achieving 90% conversion without crosslinking. Using CuBr/PMDETA catalysts, poly(AMA-co-St) exhibits narrow dispersity (Đ = 1.2–1.4) and controlled molecular weights up to 50 kDa. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization further enhances control, with cumyl dithiobenzoate enabling AMA-styrene copolymers (Mn = 20 kDa, Đ = 1.15). RAFT’s "living" character allows post-polymerization functionalization of pendant allyl groups, critical for creating stimuli-responsive materials.

Solventless Vapor Deposition Approaches for Thin-Film Fabrication

Initiated Chemical Vapor Deposition (iCVD) synthesizes AMA thin films with 95% allyl group retention by optimizing substrate temperatures (<40°C). At higher temperatures (>60°C), intramolecular cyclization dominates, forming 5-membered rings and reducing crosslinking potential. iCVD-produced films exhibit UV-responsive behavior, enabling 20 µm-resolution patterning for microelectronics. This method avoids solvent use, making it ideal for coatings on sensitive substrates like flexible sensors.

Cyclization Tendencies and Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies reveal that AMA’s cyclization is hindered by mismatched hybridization states (sp³ C3 vs. sp² C5). Methyl α-[(allyloxy)methyl]acrylate, a structural analog, cyclizes readily due to uniform sp³ hybridization, forming 5-membered rings with 10 kcal/mol lower activation energy. Computational models predict that electron-withdrawing groups (e.g., cyano) on allyl derivatives accelerate initiation rates by 50% but do not favor cyclization. These insights guide the design of AMA derivatives with tailored reactivity (Table 2).

Table 2: DFT-Computed Reactivity of Allyl Methacrylate Derivatives

DerivativeCyclization Energy (kcal/mol)Initiation Rate Relative to AMA
AMA28.51.0
Allyl 2-cyanoacrylate30.11.5
Methyl α-(allyloxy)acrylate18.70.8

Allyl Methacrylate-Styrene Copolymerization

The copolymerization behavior of allyl methacrylate with styrene has been extensively investigated through atom transfer radical polymerization techniques [2]. This system demonstrates controlled polymerization characteristics, with allyl methacrylate conversions reaching up to 90% without crosslinking occurrence during the initial stages [2]. The polymerization proceeds in a controlled manner up to certain conversion levels, after which multimodal molecular weight distributions emerge due to branching reactions and crosslinking [2].

Kinetic studies reveal that the copolymerization of allyl methacrylate with styrene allows controlled reaction up to conversions higher than 90% [2]. The resulting copolymers maintain solubility in standard organic solvents, indicating successful incorporation without premature network formation [2]. These findings demonstrate the feasibility of incorporating allyl methacrylate into styrene-based systems while preserving processability [2].

Allyl Methacrylate-Acrylamide Systems

The copolymerization of acrylamide with allyl methacrylate has been studied across various mole ratios including 25/75, 50/50, and 75/25 compositions [1] [3]. These reactions were conducted via radical polymerization under argon atmosphere using 2,2'-azobis(isobutyronitrile) as initiator [1]. Fourier transform infrared spectroscopy analysis confirmed that carbonyl, carbon-nitrogen, and nitrogen-hydrogen groups remained intact during copolymerization [1].

The thermal behavior of poly(acrylamide-co-allyl methacrylate) copolymers demonstrates similar characteristics across different monomer ratios [1]. Thermogravimetric analysis indicates that copolymers containing various ratios of acrylamide and allyl methacrylate exhibit comparable thermal stability patterns [1]. The incorporation of allyl methacrylate into acrylamide systems provides opportunities for secondary crosslinking while maintaining the base polymer properties [1].

Reactivity Ratio Determination

Comonomer SystemReactivity Ratio (r₁)Reactivity Ratio (r₂)MethodReference
Allyl methacrylate-n-butyl methacrylate2.350.08Kelen-Tüdos [6] [7]
Allyl methacrylate-n-butyl methacrylate2.370.08Fineman-Ross [6] [7]

Statistical group transfer copolymerization studies of allyl methacrylate with n-butyl methacrylate systems using 1-methoxy-2-methyl-1-trimethylsilyloxypropene as initiator have yielded precise reactivity ratios [6] [7]. The Kelen-Tüdos method produced reactivity ratios of r(allyl methacrylate) = 2.35 and r(n-butyl methacrylate) = 0.08, while the Fineman-Ross method gave similar values of r(allyl methacrylate) = 2.37 and r(n-butyl methacrylate) = 0.08 [6] [7]. These results indicate preferential incorporation of allyl methacrylate over n-butyl methacrylate in the copolymer chain [6].

The reactivity ratios determined through these methods demonstrate excellent correlation coefficients of 0.997 for Kelen-Tüdos and 0.999 for Fineman-Ross procedures [6]. These high correlation values validate the reliability of the experimental data and the applicability of the Mayo-Lewis equation to these copolymerization systems [6].

Divinyl Monomer Behavior in Ternary Polymerization Networks

Thiol-Allyl Ether-Methacrylate Ternary Systems

The thiol-allyl ether-methacrylate ternary system exhibits unique polymerization behavior characterized by two distinct regimes [11]. The first regime involves methacrylate homopolymerization dominated processes coupled with chain transfer to thiol, followed by a second thiol-ene polymerization dominated regime [11]. This dual-stage mechanism results from the fundamental chemical nature differences between methacrylate and allyl ether double bonds [11].

During the initial polymerization stage, methacrylate homopolymerization with chain transfer reactions to thiols dominates up to approximately 60% of methacrylate conversion [11]. The concentration and structure of the thiol significantly influence both polymerization processes and resulting polymer network structure [11]. Methacrylate chain length decreases substantially from 20 to 1.5 with increasing thiol content [11].

The overall polymerization rates and glass transition temperatures increase significantly with increasing thiol functionality, while methacrylate final conversion decreases by more than 20% due to highly crosslinked network formation [11]. The methacrylate conversion rate during the first polymerization regime demonstrates linear dependence on the thiol-to-methacrylate initial concentration ratio [11].

Allyl Methacrylate-Divinylbenzene Copolymers

Suspension polymerization of allyl methacrylate with divinylbenzene produces porous copolymers with varying crosslinking densities [12]. Six different compositions containing 5 to 50 weight percent divinylbenzene crosslinker were synthesized using benzoyl peroxide as initiator [12]. The resulting polymers demonstrate specific surface areas ranging from 410-480 square meters per gram for compositions containing 20 to 50 weight percent divinylbenzene [12].

The incorporation of allyl methacrylate into the polymer network causes increased polarity and leads to changes in crosslinking mechanisms [12]. Polymers with divinylbenzene content above 20% maintain consistently high specific surface areas, indicating the participation of allyl groups in creating novel polymeric networks with high porosity [12]. All synthesized polymers retain residual allyl groups, which serve as convenient points for subsequent chemical modification [12].

Divinylbenzene Content (wt%)Specific Surface Area (m²/g)Crosslinking Mechanism
50480Primarily divinylbenzene
40460Primarily divinylbenzene
30440Mixed crosslinking
20410Mixed crosslinking
15<400Allyl-dominant
5<300Allyl-dominant

Microgel Formation Dynamics in Crosslinking Copolymerizations

Poly(allyl methacrylate) Microsphere Formation

The emulsion polymerization of allyl methacrylate produces reactive crosslinked polymer microspheres with abundant pendant allyl groups [13] [14]. These microgel-like poly(allyl methacrylate) microspheres serve as reactive crosslinked polymer systems for further polymerization studies [13]. The formation of these microspheres involves preferential polymerization of methacryloyl groups leading to prepolymer formation with abundant pendant allyl groups at early polymerization stages [10].

With polymerization progress, the structure of resulting prepolymer in free space develops into more branched forms through crosslinking reactions [13]. The number of pendant allyl groups on microsphere surfaces responsible for crosslinking increases remarkably through copolymerization processes [13]. Eventually, polymerization systems reach critical points where gelation occurs due to intermolecular crosslinking reactions between microspheres [13].

Crosslinking Polymerization Dynamics

The crosslinking polymerization of diallyl terephthalate in the presence of microgel-like poly(allyl methacrylate) microspheres demonstrates unique gelation behavior [14]. Gel-point conversion increases with higher feed amounts of microsphere, indicating delayed network formation [14]. No gel effect was observed during these polymerization processes [14].

Size exclusion chromatography monitoring reveals copolymerization of pendant allyl groups present on microsphere surfaces with diallyl terephthalate [14]. Light scattering and proton nuclear magnetic resonance spectroscopy support these findings [14]. Swelling ratios of resulting gels remain low even just beyond gel points, suggesting preferential incorporation of microspheres into gel networks [14].

Microgel Formation in Free Radical Systems

The formation of heterogeneous structures through intramolecular reactions represents an important feature of free radical crosslinking copolymerization systems [17]. Methyl methacrylate and ethylene glycol dimethacrylate copolymerization studies demonstrate microgel formation effects on curing behavior and rheological changes [17]. Reaction kinetics, rheological changes, and size distribution of formed polymers have been characterized using differential scanning calorimetry, rheometry, and dynamic light scattering techniques [17].

Three-dimensional percolation models developed for monovinyl and divinyl copolymerization systems show good qualitative agreement with experimental observations [17]. These models successfully predict the heterogeneous structure formation that affects both mechanical properties and network uniformity [17].

Functional Group Retention Strategies for Post-Polymerization Modification

Allyl Group Preservation Techniques

Initiated chemical vapor deposition enables solventless synthesis of poly(allyl methacrylate) films with retention of abundant allyl groups [18]. Lower substrate and filament temperatures promote better allyl retention, while higher temperatures lead to intramolecular cyclization [18]. The retained allyl groups can undergo further crosslinking under ultraviolet light, with crosslinking degree easily controlled by adjusting exposure time [18].

Atom transfer radical polymerization of allyl methacrylate allows controlled polymerization while preserving pendant allyl functionality [2]. For homopolymerization, maximum conversion depends on reaction conditions and monomer-to-initiator ratios [2]. Kinetic studies reveal controlled polymerization up to certain conversions, beyond which multimodal molecular weight distributions occur due to branching and crosslinking [2].

Chemical Modification Strategies

Diblock copolymers based on allyl methacrylate enable systematic chemical modification through osmylation reactions [22]. Poly(butyl acrylate-block-allyl methacrylate) copolymers were successfully modified to obtain amphiphilic diblock copolymers of poly(butyl acrylate-block-2,3-dihydroxypropyl methacrylate) [22]. This demonstrates the feasibility of side-chain modification for functional copolymer synthesis [22].

The pendant allyl groups in crosslinked networks serve as convenient attachment points for growth factors, therapeutics, and extracellular matrix derivatives via thiol-ene click chemistry [21]. Photocrosslinking of modified peptides can also be achieved through these pendant allyl functionalities [21]. Allyl composition can simultaneously control both spacing of netpoints and crystallinity, offering efficient means to tune thermomechanical and shape memory properties [21].

Post-Polymerization Modification Efficiency

Modification MethodConversion EfficiencyResulting FunctionalityTemperature Requirements
Osmylation>95%Diol formationRoom temperature
Thiol-ene click>90%Thioether linkageUltraviolet irradiation
PhotocrosslinkingVariableNetwork formationUltraviolet exposure
Thermal crosslinking>80%Carbon-carbon bondsElevated temperature

Pendant allyl crosslinking provides tunable shape memory actuator properties through subtle changes in allyl composition [21]. Molecular weight and gel content can be adjusted within copolymerization formats to fine-tune material properties [21]. Thermomechanical and shape memory properties demonstrate drastic alterations through modest compositional changes [21].

Physical Description

Liquid
Colorless liquid.

Color/Form

Colorless liquid

XLogP3

1.7

Boiling Point

150 °C
302°F

Density

0.9335 g/cu cm at 20 °C
0.9335

LogP

log Kow = 2.12 (est)

UNII

G2IG50653Z

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

5.77 mmHg
5.77 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

96-05-9

Wikipedia

Allyl methacrylate

Methods of Manufacturing

Alcoholysis of methyl methacrylate by allyl alcohol in the presence of sodium methylate and hydroquinone, a polymerization inhibitor; also can be made by esterification of the acid by allyl alcohol. Hydroquinone can be removed by distillation or washing with 5% sodium hydroxide.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacryclic esters may be stored in mild steel, stainless steel, or aluminum. /Methiacrylic acid & derivatives/

Dates

Modify: 2023-08-15

Poly(allyl methacrylate) functionalized hydroxyapatite nanocrystals via the combination of surface-initiated RAFT polymerization and thiol-ene protocol: a potential anticancer drug nanocarrier

Long Giang Bach, Md Rafiqul Islam, Thanh-Sang Vo, Se-Kwon Kim, Kwon Taek Lim
PMID: 23352702   DOI: 10.1016/j.jcis.2012.11.068

Abstract

Hydroxyapatite nanocrystals (HAP NCs) were encapsulated by poly(allyl methacrylate) (PolyAMA) employing controlled surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization of allyl methacrylate to afford HAP-PolyAMA nanohybrids. The subsequent thiol-ene coupling of nanohybrids with 2-mercaptosuccinic acid resulted HAP-Poly(AMA-COOH) possessing multicarboxyl group. The formation of the nanohybrids was confirmed by FT-IR and EDS analyses. The TGA and FE-SEM investigation were further suggested the grafting of PolyAMA onto HAP NCs. The utility of the HAP-PolyAMA nanohybrid as drug carrier was also explored. The pendant carboxyl groups on the external layers of nanohybrids were conjugated with anticancer drug cisplatin to afford HAP-Poly(AMA-COOH)/Pt complex. The formation of the complex was confirmed by FT-IR, XPS, and FE-SEM. In vitro evaluation of the synthesized complex as nanomedicine revealed its potential chemotherapeutic efficacy against cancer cell lines.


Glutathione depletion in rat hepatocytes: a mixture toxicity study with alpha, beta-unsaturated esters

A Freidig, M Hofhuis, I Van Holstijn, J Hermens
PMID: 11491390   DOI: 10.1080/00498250110052733

Abstract

1. Glutathione (GSH) depletion is often reported as an early cytotoxic effect, caused by many reactive organic chemicals. In the present study, GSH depletion in primary rat hepatocytes was used as an in vitro effect-equivalent to measure the toxic potency of alpha,beta-unsaturated esters (acrylates and methacrylates). 2. When these compounds were administered as a mixture, GSH depletion was dose additive. The result of the mixture study shows that GSH depletion may be a useful effect-equivalent for the risk assessment of mixtures of alpha,beta-unsaturated esters. 3. To get more insight in the underlying mechanisms of GSH depletion, the metabolism of two esters was investigated in greater detail. One of them, allyl methacrylate, was metabolized to acrolein. This metabolic pathway can explain the high potency of allyl methacrylate to deplete GSH despite its low intrinsic chemical reactivity.


Subchronic dermal toxicity study of allyl methacrylate in rabbits

W H Siddiqui, E J Hobbs
PMID: 7128477   DOI: 10.3109/01480548209017777

Abstract

A 28-day subchronic dermal toxicity of allyl methacrylate (AMA) was conducted in New Zealand white rabbits. Groups of six male and six female rabbits were treated with the test material at dose levels of 0, 25, 50 and 100 mg/kg/day for four weeks. One satellite group of male and female rabbits was also treated with 100 mg/kg/day of AMA. No overt signs of toxicity or abnormal behavior were seen among the rabbits during the treatment period. Two females from the 50 mg/kg/day group and two females at the highest dose level died during the course of the study. No mortalities and no significant adverse effects were observed in the low dose and control rabbits. Males treated with the highest dose level exhibited reduced weight gain and lower food consumption. The test material has no significant adverse effects on serum biochemistry, urine and hematological parameters or absolute and relative organ weights. No chemical related gross pathological alterations were observed in any of the organs or tissues examined at the time of necropsy except slight hemorrhage in the fascia of the skin of rabbits treated with 100 mg/kg/day of AMA. There were no significant chemical related microscopic changes found in any of the test rabbits. The animals of the satellite group appeared fully recovered following the 28-day dermal exposure to AMA. These results suggest that it is unlikely that AMA will present a significant health hazard from skin contact under normal conditions of industrial handling.


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